molecular formula C10H14BrNO2 B13528453 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol

2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol

Cat. No.: B13528453
M. Wt: 260.13 g/mol
InChI Key: SAFLDGIWALGBBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol is a substituted phenolic compound featuring a bromine atom at position 2, an ethoxy group at position 6, and a methylamino-methyl moiety at position 2. SarABI-12, a simpler derivative lacking bromine and ethoxy groups, has demonstrated significant antibiofilm and antivirulence activity against Staphylococcus aureus by targeting the quorum regulator SarA . The bromine and ethoxy substituents in the target compound may enhance steric effects, lipophilicity, and binding affinity compared to SarABI-12, though empirical validation is required.

Properties

Molecular Formula

C10H14BrNO2

Molecular Weight

260.13 g/mol

IUPAC Name

2-bromo-6-ethoxy-4-(methylaminomethyl)phenol

InChI

InChI=1S/C10H14BrNO2/c1-3-14-9-5-7(6-12-2)4-8(11)10(9)13/h4-5,12-13H,3,6H2,1-2H3

InChI Key

SAFLDGIWALGBBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol typically involves multiple steps. One common method includes the bromination of a phenol derivative followed by the introduction of ethoxy and methylamino groups. The reaction conditions often involve the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The ethoxy group can be introduced using ethyl iodide in the presence of a base, while the methylamino group can be added through reductive amination using formaldehyde and methylamine .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents and reagents is also optimized to reduce costs and environmental impact.

Chemical Reactions Analysis

Bromination Reaction

Key details:

  • Reagents : Bromine (Br₂) in solvents like dichloromethane or chloroform .

  • Conditions : Temperatures between 0°C and room temperature to control reaction kinetics.

Alkylation with Methylamine

The methylamino group is introduced via alkylation, likely through a nucleophilic substitution or alkylation of an amine . This step adds the (methylamino)methyl group at position 4. The reaction is performed at elevated temperatures to facilitate the alkylation process.

Reaction Conditions

Step Reagents Solvent Temperature Key Details
BrominationBr₂, hydrogen peroxideDichloromethane/chloroform-10°C to 5°CControlled addition to minimize side reactions .
AlkylationMethylamineOrganic solvent (e.g., acetone)Elevated temperatureOptimizes yield and purity.

Bromination Mechanism

The bromination proceeds via electrophilic aromatic substitution , where the ethoxy group activates the aromatic ring. The bromonium ion intermediate forms, and the bromine substitutes at position 2, directed by the hydroxyl group’s para-directing effects.

Alkylation Mechanism

The alkylation likely involves nucleophilic attack by methylamine on an activated position (e.g., a benzylic halide or via a Mannich reaction). The methylamino group attaches to position 4, forming a stable secondary amine structure.

Comparative Analysis

Compound Synthesis Steps Key Features
2-Bromo-6-ethoxy-4-((methylamino)methyl)phenolBromination → AlkylationEthoxy and methylamino groups introduced sequentially.
2-Bromo-4-fluoro-6-methyl

Scientific Research Applications

2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol involves its interaction with various molecular targets. The phenolic group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can affect the activity of enzymes and receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogous Compounds
Compound Name Substituents (Positions) Key Functional Groups Biological Activity
2-[(Methylamino)methyl]phenol (SarABI-12) None at 2,6; methylamino at 4 Phenol, methylamino-methyl SarA inhibition, antibiofilm (>70% inhibition at 1.25 µM)
2-Bromo-4-chloro-6-[(E)-(2-chloro-phenyl)iminomethyl]phenol Br (2), Cl (4), iminomethyl (6) Phenol, halogen, Schiff base Not explicitly reported
4-Bromo-2-[[(3-fluoro-4-methylphenyl)amino]methyl]-6-methoxyphenol Br (4), methoxy (6), fluoro-amino (2) Phenol, halogen, methoxy, amino Not explicitly reported
2-Bromo-6-methoxy-4-{[(prop-2-en-1-yl)amino]methyl}phenol HCl Br (2), methoxy (6), propenyl-amino (4) Phenol, halogen, methoxy, amine salt Medicinal use (unspecified)
Key Observations:
  • Ethoxy vs. Methoxy : The ethoxy group (target compound) is bulkier than methoxy (), which could reduce solubility but increase binding pocket compatibility in hydrophobic regions of SarA .
  • Amino-Methyl Moieties: The methylamino group (shared with SarABI-12) facilitates hydrogen bonding with SarA residues (e.g., Glu-89, Arg-90), critical for antibiofilm activity .

Biological Activity

2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol is a phenolic compound that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis, and biological effects, particularly focusing on its antimicrobial and antioxidant properties.

2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol is characterized by the presence of a bromine atom, an ethoxy group, and a methylamino functional group. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can influence its biological activity.

Common Reactions

  • Oxidation : The phenolic group can be oxidized to form quinones or other derivatives.
  • Reduction : Can be reduced to form hydroxy derivatives.
  • Substitution : Ethoxy and methylamino groups can be substituted under suitable conditions.

Antimicrobial Activity

Research indicates that 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol exhibits significant antimicrobial properties. A study evaluating various phenolic compounds found that this compound inhibited the growth of several bacterial strains, demonstrating its potential as a natural antimicrobial agent.

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Antioxidant Activity

The antioxidant capacity of 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol was assessed using the DPPH radical scavenging assay. The compound showed promising results, indicating its potential to neutralize free radicals.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

The mechanism by which 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol exerts its biological effects likely involves interactions with specific molecular targets. The phenolic hydroxyl group can participate in hydrogen bonding and electron transfer reactions, influencing enzyme activity and cellular metabolism.

Case Studies

  • Study on Antimicrobial Efficacy :
    • A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various phenolic compounds against clinical isolates of bacteria. The results highlighted that 2-Bromo-6-ethoxy-4-((methylamino)methyl)phenol had one of the highest inhibition rates among tested compounds, suggesting its potential application in developing new antimicrobial agents .
  • Antioxidant Evaluation :
    • In another research project focused on natural antioxidants, the compound was tested alongside other phenolic compounds for their ability to scavenge free radicals. It demonstrated significant antioxidant activity comparable to well-known antioxidants like ascorbic acid .

Q & A

Q. What are the optimized synthetic routes for 2-bromo-6-ethoxy-4-((methylamino)methyl)phenol, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The compound can be synthesized via a Schiff base condensation reaction. A typical protocol involves reacting 2-bromo-6-ethoxy-4-formylphenol with methylamine in a polar aprotic solvent (e.g., ethanol or methanol) under reflux (60–80°C) for 6–12 hours. Catalytic acid (e.g., acetic acid) enhances imine formation. Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7). Yield optimization requires strict control of stoichiometry (1:1 molar ratio of aldehyde to amine) and inert atmosphere to prevent oxidation. Structural analogs in the literature report yields of 65–80% under these conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral assignments validated?

Methodological Answer:

  • 1H/13C NMR : Assignments rely on coupling patterns (e.g., ethoxy groups show quartets in 1H NMR at δ 1.3–1.5 ppm). The methylamino proton appears as a broad singlet (δ 2.3–2.5 ppm).
  • FT-IR : Confirm the presence of phenolic O–H (3300–3500 cm⁻¹), C=N (1640–1680 cm⁻¹), and C–Br (550–650 cm⁻¹).
  • Mass Spectrometry : ESI-MS in positive ion mode confirms molecular ion peaks (e.g., [M+H]+).
    Validation involves comparing experimental data with simulated spectra from computational tools like Gaussian (DFT/B3LYP/6-31G*) .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve ambiguities in the molecular geometry of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise bond lengths, angles, and torsion angles. For this compound:

  • Use SHELXL for structure refinement .
  • Key parameters: Bromine atom position (heavy atom effect aids phasing), hydrogen bonding (O–H···N interactions between phenol and methylamino groups).
  • ORTEP-III diagrams visualize thermal ellipsoids and confirm planarity of the aromatic ring. Reported analogs show C–Br bond lengths of ~1.89 Å and C–N (imine) bonds of ~1.28 Å, consistent with sp² hybridization .

Q. How do density functional theory (DFT) calculations reconcile discrepancies between experimental and predicted vibrational spectra?

Methodological Answer: Discrepancies often arise from anharmonic effects or solvent interactions. To address this:

  • Perform DFT calculations (B3LYP/6-311++G(d,p)) to simulate IR spectra.
  • Scale vibrational frequencies by 0.961 to match experimental data .
  • Compare computed vs. observed C=N stretching frequencies. If deviations exceed 20 cm⁻¹, reassess the functional (e.g., switch to M06-2X for better accuracy in hydrogen-bonded systems).

Q. What strategies mitigate challenges in crystallizing Schiff base derivatives like this compound?

Methodological Answer: Crystallization challenges include polymorphism and solvent inclusion. Strategies:

  • Screen solvents (e.g., DMSO, DMF, or mixed solvents) via slow evaporation.
  • Add nucleation sites (e.g., seed crystals) to control crystal growth.
  • For stubborn cases, use vapor diffusion (e.g., ether into a DCM solution). Structural analogs often form monoclinic crystals (space group P2₁/c) with Z = 4 .

Q. How can reaction mechanisms for bromine-substituted Schiff bases be probed using kinetic studies?

Methodological Answer:

  • Use pseudo-first-order kinetics by maintaining excess methylamine. Monitor reaction progress via UV-Vis (λ = 280–320 nm for imine formation).
  • Arrhenius plots (ln(k) vs. 1/T) determine activation energy (Eₐ). For brominated analogs, Eₐ typically ranges 40–60 kJ/mol due to steric hindrance from the bromine substituent.
  • Isotopic labeling (e.g., 15N-methylamine) coupled with NMR tracks proton transfer steps .

Data Analysis & Contradictions

Q. How should researchers address conflicting crystallographic and computational data on hydrogen bonding in this compound?

Methodological Answer:

  • SCXRD provides experimental H-bond lengths (e.g., O–H···N = 1.85 Å), while DFT may predict shorter distances (1.75–1.80 Å).
  • Re-evaluate computational models: Include solvent effects (PCM model) and dispersion corrections (D3BJ).
  • Cross-validate with IR: Redshift in O–H stretching frequency (>100 cm⁻¹) confirms H-bond strength .

Q. What statistical methods validate purity assessments when HPLC and elemental analysis disagree?

Methodological Answer:

  • Apply principal component analysis (PCA) to chromatographic data to identify impurity peaks.
  • Use Grubbs’ test to exclude outliers in elemental analysis (e.g., %C deviations >0.3%).
  • If discrepancies persist, employ high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.